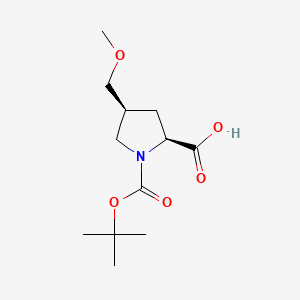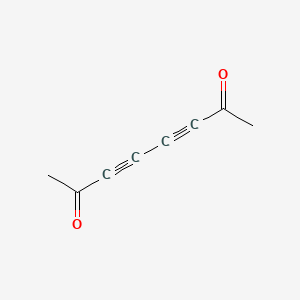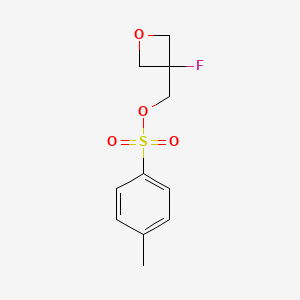
4-Metilbencenosulfonato de (3-fluorooxetan-3-il)metil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H13FO4S and a molecular weight of 260.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate typically involves the use of diethyl 2-fluoromalonate as a raw material. The process includes a methylolation step, which is crucial for the formation of the target product . The reaction conditions often require a sealed, dry environment with temperatures maintained between 2-8°C to ensure the purity and stability of the compound .
Industrial Production Methods
Industrial production methods for (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate are not widely documented. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are meticulously controlled to maintain the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The fluorine atom and the oxetane ring can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate depend on the type of reaction. For example, nucleophilic substitution reactions typically yield products where the sulfonate group is replaced by the nucleophile.
Mecanismo De Acción
The mechanism of action of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the fluorine atom and oxetane ring contribute to the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chlorooxetan-3-yl)methyl 4-methylbenzenesulfonate
- (3-Bromooxetan-3-yl)methyl 4-methylbenzenesulfonate
- (3-Iodooxetan-3-yl)methyl 4-methylbenzenesulfonate
Uniqueness
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
IUPAC Name |
(3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c1-9-2-4-10(5-3-9)17(13,14)16-8-11(12)6-15-7-11/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRJIRYDHEVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
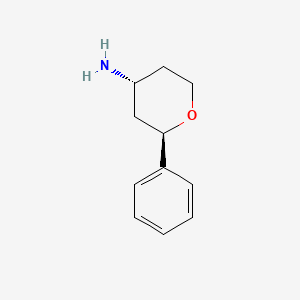

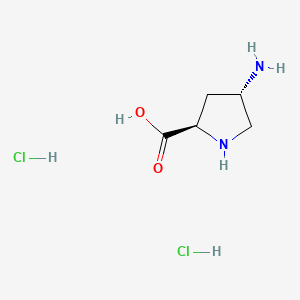
![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
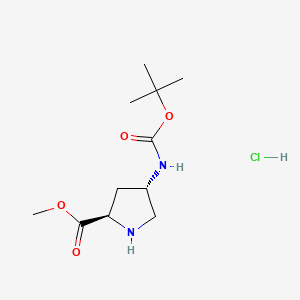
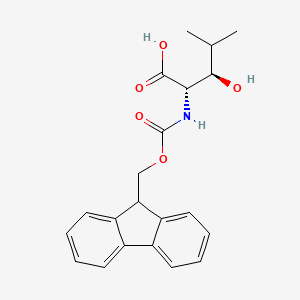
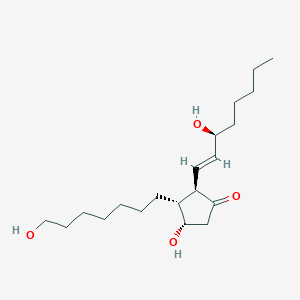
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)

